molecular formula C17H11Cl2NO B8286057 2,4-Dichloro-8-methyl-3-phenylquinoline-6-carbaldehyde

2,4-Dichloro-8-methyl-3-phenylquinoline-6-carbaldehyde

Cat. No. B8286057
M. Wt: 316.2 g/mol
InChI Key: LUEGSVZNGXAXOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-8-methyl-3-phenylquinoline-6-carbaldehyde is a useful research compound. Its molecular formula is C17H11Cl2NO and its molecular weight is 316.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dichloro-8-methyl-3-phenylquinoline-6-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-8-methyl-3-phenylquinoline-6-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,4-Dichloro-8-methyl-3-phenylquinoline-6-carbaldehyde

Molecular Formula

C17H11Cl2NO

Molecular Weight

316.2 g/mol

IUPAC Name

2,4-dichloro-8-methyl-3-phenylquinoline-6-carbaldehyde

InChI

InChI=1S/C17H11Cl2NO/c1-10-7-11(9-21)8-13-15(18)14(17(19)20-16(10)13)12-5-3-2-4-6-12/h2-9H,1H3

InChI Key

LUEGSVZNGXAXOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=C(C(=C2Cl)C3=CC=CC=C3)Cl)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A −71° C. solution of n-BuLi (6.14 mL, 1.59 M in hexane, 9.77 mmol) under argon was treated with a solution of 6-bromo-2,4-dichloro-8-methyl-3-phenylquinoline (3.26 g, 8.81 mmol, Intermediate 47, step a) in THF (27 mL) as an intermittent fine stream over 28 min. After a few minutes, DMF (1.38 mL, 17.8 mmol) was added dropwise over 2 min to the reddish-brown reaction, and the resulting greenish-black mixture was stirred at −72° C. for 30 min. The reaction was removed from the cold bath and allowed to stir under ambient conditions for 10 min, and was then quenched in one portion with 5 M NH4Cl (7 mL), partitioned with 4:1 EtOAc/heptane (50 mL) and 5:3 4 M NaCl/5 M NaBr (40 mL), and filtered. The filter cake was dissolved in 9:1 DCM/MeOH (15 mL), and this was combined with the clear yellow organic layer filtrate and dried (Na2SO4), filtered, and concentrated. The residue was dry load flash chromatographed with a 20% DCM/heptane to 100% DCM gradient to afford the title compound as a white solid.
Quantity
6.14 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 47
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
solvent
Reaction Step One
Name
Quantity
1.38 mL
Type
reactant
Reaction Step Two

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